3-methyl-1,4-OXAZEPANE

Description

Significance of Medium-Sized Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to many areas of chemical and biological science. Among these, medium-sized heterocycles—rings containing seven to eleven atoms—are of particular importance. nih.govscispace.com These structures are integral components of a wide array of biologically active natural products and medicinally relevant synthetic molecules. nih.govscispace.comacs.org Despite their prevalence in nature and potential therapeutic value, medium-sized rings are notoriously challenging to synthesize. nih.govmdpi.com This difficulty arises from unfavorable entropic factors and significant transannular strain (interactions between non-adjacent atoms across the ring), which complicate intramolecular cyclization strategies. scispace.commdpi.com Consequently, these compounds are often underrepresented in chemical screening libraries, creating a demand for new and efficient synthetic methodologies. mdpi.com The development of novel reaction pathways, particularly those catalyzed by transition metals, is an active area of contemporary research aimed at overcoming these synthetic hurdles. mdpi.comnus.edu.sg

Overview of the 1,4-Oxazepane (B1358080) Ring System: Structure and Nomenclature

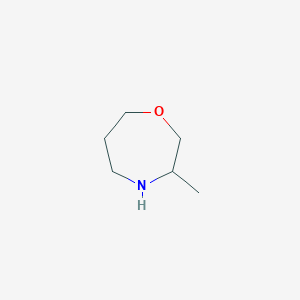

The 1,4-oxazepane ring is a seven-membered saturated heterocycle. Its structure is characterized by the presence of an oxygen atom at position 1 and a nitrogen atom at position 4. This arrangement of heteroatoms imparts specific chemical properties and three-dimensional conformations to the ring system. The term "oxazepane" itself denotes a seven-membered ring ("-epane") containing one oxygen atom ("oxa-") and one nitrogen atom ("aza-"). The numerical locants "1,4-" specify the relative positions of these heteroatoms within the ring. The 1,4-oxazepane scaffold is a key structural feature in various compounds investigated for potential biological activities. researchgate.net

Specific Focus on 3-methyl-1,4-OXAZEPANE: Structural Chirality and Synthetic Challenges

This compound is a specific derivative of the 1,4-oxazepane ring system. Its chemical structure consists of the core seven-membered ring with a methyl group attached to the carbon atom at position 3.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO uni.lu |

| Monoisotopic Mass | 115.09972 Da uni.lu |

| Chirality | Chiral at C3 position |

| SMILES | C[C@@H]1COCCCN1 uni.lu |

| InChIKey | JXXVNJUPCPLXJI-ZCFIWIBFSA-N uni.lu |

A critical structural feature of this compound is its inherent chirality . The carbon atom at the 3-position is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-methyl-1,4-oxazepane and (S)-3-methyl-1,4-oxazepane. This stereochemistry is a crucial factor in its potential interactions with biological systems, which are often stereospecific. nus.edu.sg

The synthetic challenges in preparing this compound are emblematic of those associated with medium-sized heterocycles. Key difficulties include:

Enthalpic and Entropic Barriers : The formation of a seven-membered ring via intramolecular cyclization is often disfavored due to high activation energy and a loss of conformational freedom. mdpi.com

Transannular Strain : Repulsive interactions between atoms across the ring can destabilize the structure and hinder its formation. scispace.com

Control of Regio- and Stereoselectivity : Introducing the methyl group at a specific position (C3) while controlling its stereochemistry presents a significant synthetic hurdle. Achieving high yields of a single enantiomer typically requires sophisticated asymmetric synthesis strategies. researchgate.net

Common synthetic approaches to the 1,4-oxazepane core involve intramolecular cyclization reactions, such as reductive etherification or the cyclization of amino acid precursors. researchgate.netnih.gov For instance, sugar-derived diols have been used to synthesize fused nih.govmdpi.comoxazepane systems in a single step via mesylation and subsequent intramolecular cyclization. researchgate.net However, applying these methods to produce the specific 3-methyl derivative in an enantiomerically pure form remains a complex task.

Current Research Gaps and the Academic Motivation for In-depth Studies of this compound

A review of the current scientific literature reveals a significant research gap concerning this compound. While the broader 1,4-oxazepane scaffold has been explored, and various derivatives have been synthesized and studied, there is a notable lack of in-depth research focused specifically on the 3-methyl substituted variant. researchgate.netnih.govnih.gov Public chemical databases contain basic structural information, but dedicated studies on its synthesis, characterization, and potential applications are sparse. uni.luuni.lu

The academic motivation for pursuing detailed studies of this compound is multifold. The 1,4-oxazepane core is present in molecules with diverse biological activities, and the introduction of a chiral center, such as the methyl group at C3, can be critical for modulating these activities. researchgate.net The synthesis of enantiomerically pure chiral 1,4-oxazepanes is an area of active interest, as stereochemistry often dictates pharmacological efficacy. researchgate.net

Further research into this compound could therefore provide valuable insights into:

Asymmetric Synthesis : Developing efficient and stereoselective synthetic routes to (R)- and (S)-3-methyl-1,4-oxazepane would be a valuable contribution to the synthetic chemistry of medium-sized heterocycles.

Conformational Analysis : Studying the three-dimensional structure and conformational dynamics of this specific chiral derivative would enhance the fundamental understanding of seven-membered ring systems.

Medicinal Chemistry Scaffolding : Investigating the properties of this compound could establish it as a new building block for the development of novel therapeutic agents, leveraging its specific stereochemistry to target biological receptors with high selectivity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-3-methyl-1,4-oxazepane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXVNJUPCPLXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273564-68-3 | |

| Record name | 3-methyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 1,4 Oxazepane and Its Derivatives

Strategic Retrosynthetic Analysis of the 1,4-Oxazepane (B1358080) Core

Retrosynthetic analysis of the 1,4-oxazepane core reveals several logical disconnection points, guiding the design of synthetic routes. The most common strategies involve the formation of one of the two carbon-heteroatom bonds (C-O or C-N) or a key carbon-carbon bond in the final ring-closing step.

Key retrosynthetic disconnections for the 1,4-oxazepane ring are:

C-O Bond Formation: This approach typically involves an intramolecular etherification. The precursor is an amino alcohol with a leaving group on the side chain attached to the nitrogen. The disconnection is made at the C-O-C ether linkage, leading back to a substituted N-(hydroxyalkyl)amino alcohol derivative.

C-N Bond Formation: Disconnecting a C-N bond leads to a precursor that is an amino alcohol with an electrophilic carbon at the appropriate distance. This can be achieved through intramolecular amination or reductive amination strategies.

Ring Expansion: This strategy starts with a smaller, more readily available heterocyclic ring, such as a morpholine (B109124) or an azetidine. The disconnection conceptually involves the insertion of a carbon atom into the existing ring. For instance, a 3-chloromethylmorpholine derivative can rearrange to a 1,4-oxazepane. rsc.org

Cycloaddition: A powerful strategy that forms the ring in a single step from two or more smaller components. For a [3+4] cycloaddition, the ring is disconnected into a three-atom and a four-atom fragment, such as an aza-oxyallyl cation and a 1,4-amphoteric reagent. thieme-connect.com

These fundamental disconnections pave the way for the various synthetic methodologies detailed in the following sections.

Established and Emerging Ring-Forming Reactions for 1,4-Oxazepanes

The construction of the seven-membered 1,4-oxazepane ring is an ongoing challenge in synthetic chemistry due to unfavorable enthalpic and entropic factors associated with forming medium-sized rings. nih.gov Nevertheless, a variety of effective methods have been developed.

Intramolecular Cyclization Approaches (e.g., Haloetherification, Oxa-Michael Additions)

Intramolecular cyclization is one of the most direct methods for forming the oxazepane ring. This approach relies on a linear precursor containing the necessary oxygen and nitrogen heteroatoms, which is induced to cyclize, often with high regio- and stereocontrol.

Haloetherification: This method provides an efficient route to chiral polysubstituted oxazepanes through a regio- and stereoselective 7-endo cyclization. acs.orgnih.gov The reaction proceeds via a chiral bromonium intermediate, where the stereoselectivity is primarily controlled by the conformation of the substrate. acs.orgnih.gov This approach has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes in good yields and with moderate to excellent selectivities. acs.orgnih.gov The presence of stabilizing groups, such as a phenyl ring adjacent to the alkene, can favor the desired 7-endo cyclization over the competing 6-exo pathway. acs.org

Oxa-Michael Additions: The intramolecular oxa-Michael addition involves the conjugate addition of a hydroxyl group to an α,β-unsaturated system within the same molecule to form the seven-membered ring. researchgate.netresearcher.life While the reactivity of the hydroxyl group can be a limiting factor, this reaction has been effectively used in the synthesis of oxygen-containing heterocycles. researchgate.net The reaction can be catalyzed by either acids or bases. researcher.life Computational studies have been employed to understand the mechanistic pathways and predict the stereochemical outcomes of these cyclizations. nih.gov

Ring Expansion and Rearrangement Strategies

Ring expansion strategies offer an alternative pathway to 1,4-oxazepanes by transforming smaller, more easily synthesized rings into the desired seven-membered system.

One notable example is the synthesis of 1,4-oxazepanes from morpholine derivatives. The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also significant amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes. rsc.org This transformation is rationalized by a neighboring group participation mechanism, proceeding through an intermediate aziridinium (B1262131) cation that subsequently rearranges to the expanded oxazepane ring. rsc.org

Another emerging strategy involves the intramolecular ring-opening of strained heterocycles like oxetanes. acs.org Chiral Brønsted acids can catalyze the enantioselective desymmetrization of 3-substituted oxetanes to provide effective access to chiral seven-membered 1,4-benzoxazepines under mild conditions. acs.org

Cycloaddition Reactions in Oxazepane Synthesis

Cycloaddition reactions represent a highly convergent approach to the 1,4-oxazepane core, rapidly assembling molecular complexity from simpler precursors.

A [3+4] annulation strategy has been reported for the synthesis of 1,4-oxazepane-3-ones. This reaction involves the interaction of an aza-oxyallyl cation with a 1,4-amphoteric reagent. thieme-connect.com While elevated temperatures are required, this method demonstrates a broad substrate scope, tolerating various aromatic substitutions. thieme-connect.com Other cycloaddition strategies, such as [2+5] cycloadditions of imine derivatives with anhydrides, have also been utilized to create related 1,3-oxazepine structures. uokerbala.edu.iq

Palladium-Catalyzed Cyclization Processes

Palladium catalysis offers powerful and versatile methods for constructing heterocyclic rings, including 1,4-oxazepanes. These reactions often proceed under mild conditions with high efficiency. Pd-catalyzed allylic C-H activation of olefins has been shown to provide an entry to seven-membered N,O-heterocycles like 1,4-oxazepanes in good to excellent yields. researchgate.net

While direct examples for the synthesis of the parent 1,4-oxazepane ring are specialized, the broader field of palladium-catalyzed cyclization provides a template for potential applications. For instance, palladium-catalyzed intramolecular oxidative aza-Wacker-type reactions are used to forge new C-N bonds in the synthesis of various aza-heterocycles. nih.gov Similarly, palladium-catalyzed reactions of propargylic carbonates with bis-nucleophiles proceed through π-allylpalladium intermediates that undergo intramolecular attack to furnish seven-membered rings, a strategy successfully applied to 1,4-benzodiazepines. mdpi.comresearchgate.net These methodologies highlight the potential for developing novel palladium-catalyzed routes to 3-methyl-1,4-oxazepane.

Stereoselective and Regioselective Synthesis of this compound

Achieving stereochemical and regiochemical control is paramount when synthesizing specific substituted analogs like this compound, particularly for applications in medicinal chemistry.

The haloetherification method is particularly well-suited for this purpose. acs.orgacs.org Research has shown that the stereochemistry of the final oxazepane product is heavily influenced by the stereogenic centers present in the acyclic precursor. acs.org For example, in the cyclization of threonine-derived substrates, the methyl group (which would be at the 3-position of the resulting oxazepane) was found to be critical for achieving high levels of stereoselectivity. Inversion of this methyl group's stereochemistry led to a significant loss of stereoselectivity and a decrease in yield. acs.org This demonstrates that by choosing a chiral starting material with the desired stereochemistry at the precursor to the C3 position, one can direct the stereochemical outcome of the cyclization.

The regioselectivity of the ring closure (7-endo vs. 6-exo) is also a critical factor. The substitution pattern on the alkene portion of the precursor plays a key role. Placing a methyl group on the internal alkene carbon tends to favor the more entropically favored 6-exo cyclization, leading to a morpholine rather than an oxazepane. acs.org Therefore, to favor the formation of the 1,4-oxazepane ring, the substitution pattern must be designed to electronically or sterically promote the 7-endo pathway. acs.org

Below is a table summarizing the influence of substrate features on the selectivity of oxazepane synthesis via haloetherification, based on reported findings.

Table 1: Factors Influencing Selectivity in Haloetherification for Oxazepane Synthesis

| Feature | Influence on Selectivity | Outcome | Reference |

|---|---|---|---|

| Stereocenter at C3 precursor | Controls the facial selectivity of the cyclization. | High stereoselectivity (>20:1) observed with specific configurations. | acs.org |

| Inversion of C3 stereocenter | Leads to a loss of stereochemical control. | Reduced stereoselectivity (2:1) and lower yield (42%). | acs.org |

| Phenyl group on alkene | Electronically stabilizes the developing carbocation at the benzylic position. | Favors the desired 7-endo cyclization to form the oxazepane ring. | acs.org |

| Methyl group on internal alkene carbon | Entropically favors the smaller ring formation. | Promotes competitive 6-exo cyclization, leading to morpholine byproducts. | acs.org |

These findings underscore the necessity of careful substrate design to achieve the stereoselective and regioselective synthesis of specific derivatives like this compound.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful strategy for constructing chiral molecules, including seven-membered heterocycles, which are often challenging to synthesize due to unfavorable kinetics and thermodynamics. nih.govacs.org While direct asymmetric catalytic methods for this compound are not extensively documented, analogous transformations on related structures, such as benzo[b] dicp.ac.cnoxazepines, highlight the potential of this approach.

One notable method involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid, a form of Brønsted acid catalysis. nih.govacs.org This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild conditions. nih.govacs.org The reaction is catalyzed efficiently by a SPINOL-derived chiral phosphoric acid, affording the products in good to high yields and enantioselectivity. nih.govacs.org The versatility of this strategy is demonstrated by its tolerance for a broad range of substrates, including those with various substituents on the aniline (B41778) and benzyl (B1604629) moieties. acs.org For instance, substrates with electron-donating and electron-withdrawing groups on the benzyl substituent generally proceed with good yields and high enantiocontrol. acs.org

Another sophisticated approach combines multiple catalytic systems. A formal [4+3] annulation reaction for synthesizing optically pure 1,4-benzoxazepinones has been developed using a combination of a chiral N-heterocyclic carbene (NHC), a chiral Iridium/phosphine-olefin complex, and an achiral urea. dicp.ac.cn This multi-catalyst system enables the construction of the seven-membered ring with excellent enantioselectivity. dicp.ac.cn

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| SPINOL-derived chiral phosphoric acid | N-Benzyl-substituted 2-aminophenol (B121084) and 3-substituted oxetane | up to 98% | up to 94% |

| SPINOL-derived chiral phosphoric acid | Substrate with meta-methyl group on aniline ring | 33% | 91% |

| Chiral NHC / Chiral Ir-complex / Urea | Anthranilaldehyde and vinyl aziridine | 70% | 98% |

Substrate-Controlled Diastereoselective Methods

Substrate-controlled methods utilize the existing stereochemistry within a starting material to direct the formation of new stereocenters. An expedient and efficient synthesis of chiral polysubstituted oxazepanes has been developed based on a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov In this approach, the stereoselectivity is primarily controlled by the conformation of the substrate, which is often derived from the natural chiral pool. nih.gov

The key step involves the intramolecular cyclization of an unsaturated alcohol precursor. Mechanistic studies, combining computational and experimental data, have confirmed the role of a chiral bromonium intermediate in determining the regioselectivity of the haloetherification. nih.gov This methodology has been successfully applied to a set of 16 different substrates, producing a variety of tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov

Another example of a substrate-controlled approach is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine. rsc.org The inherent chirality of the homoserine backbone dictates the stereochemical outcome of the final oxazepane product. rsc.org Similarly, in the synthesis of related 1,4-benzodiazepines, substrates containing an allylic methyl group were stereoselectively converted to cis-2,3-disubstituted products with a high diastereomeric ratio (>20:1 dr), demonstrating how a methyl substituent on the precursor can control the final product's stereochemistry. nih.gov

| Substrate Type | Yield | Regioselectivity (7-endo:6-exo) | Diastereoselectivity |

|---|---|---|---|

| Unsaturated Amino Alcohol (General) | Good | Moderate to Excellent | Moderate to Excellent |

| Allylic Methyl-Substituted Precursor (for Benzodiazepine) | Moderate to Good | N/A | >20:1 dr (cis) |

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful biocatalytic method for separating a racemic mixture into its constituent enantiomers. This technique leverages the high stereoselectivity of enzymes, most commonly lipases, which can selectively catalyze reactions on one enantiomer, leaving the other unreacted. tudelft.nlnih.gov

While specific reports on the enzymatic resolution of this compound are limited, the principles are well-established through work on related molecules. Lipase-catalyzed kinetic resolution is often achieved through hydrolysis or transesterification. tudelft.nlresearchgate.net For example, various lipases have been used to successfully resolve Morita-Baylis-Hillman adducts and aryltrimethylsilyl chiral alcohols, achieving excellent enantiomeric excess (>99% ee) and enantiomeric ratios (E > 200). tudelft.nlnih.gov

A highly relevant application of this technique is found in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, where a key step is a lipase-catalyzed regioselective lactamization. spinchem.comresearchgate.net This enzymatic cyclization of an amino diester precursor forms the seven-membered lactam with high selectivity, demonstrating the utility of enzymes in constructing the oxazepane core itself. spinchem.comresearchgate.net This biocatalytic approach not only ensures high stereoselectivity but also aligns with the principles of green chemistry. mdpi.com

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, its chemical properties can be further modified through various functionalization and derivatization strategies. These transformations can target the nitrogen atom, the methyl substituent, or the carbon backbone of the oxazepane ring.

Transformations at the Nitrogen Center (e.g., N-Alkylation, Acylation, Protection/Deprotection)

The secondary amine in the 1,4-oxazepane ring is a primary site for functionalization.

Protection/Deprotection: The nitrogen atom is commonly protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the 1,4-oxazepane nitrogen. spinchem.com It is typically introduced by reacting the oxazepane with Boc anhydride. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under anhydrous acidic conditions. organic-chemistry.org Other protecting groups mentioned in the context of related heterocycles include benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc). google.com

N-Acylation: The nitrogen can be acylated by reacting it with acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group, forming an amide linkage. N-acylation is a common strategy for building more complex molecules and is a key step in the synthesis of various substituted N-heterocycles. organic-chemistry.org For instance, N-acylbenzotriazoles have been shown to be efficient reagents for the acylation of secondary amines. organic-chemistry.org

N-Alkylation: Introducing alkyl groups at the nitrogen center can be achieved through methods such as reductive amination or reaction with alkyl halides. In related benzoxazepine synthesis, an N-methyl group was present on a precursor amine, illustrating an N-alkylation strategy. acs.org

Chemical Modifications of the Methyl Substituent

Direct chemical modification of the methyl group at the C3 position of the 1,4-oxazepane ring is a potential route for introducing further diversity. Specific literature detailing the functionalization of this particular methyl group is scarce. However, based on general principles of organic chemistry, several transformations could be envisioned. These might include free-radical halogenation to introduce a handle for further nucleophilic substitution, or oxidation to introduce hydroxyl or carbonyl functionalities. The reactivity of this position is influenced by its steric and electronic environment within the seven-membered ring. For example, in related syntheses, it has been noted that substrates bearing larger substituents at an allylic position sometimes fail to react, indicating steric sensitivity around the ring. nih.gov

Reactivity at the Oxazepane Ring Carbons for Further Functionalization

Introducing functional groups onto the carbon backbone of the saturated 1,4-oxazepane ring presents a synthetic challenge due to the relatively inert nature of C-H bonds. Modern synthetic methods, such as direct C-H functionalization, offer potential pathways but have not been specifically reported for the this compound scaffold. mdpi.com

Strategies for functionalizing saturated N-heterocycles often require late-stage oxidation or the installation of directing groups to achieve regioselectivity. mdpi.comnih.gov For instance, the late-stage oxidation of related tetrahydroazepines has been used to access functionalized oxo-azepines. nih.gov While these methods provide a conceptual framework, their application to this compound would require dedicated investigation to overcome the challenges associated with the regioselective functionalization of a flexible, saturated seven-membered ring.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| benzo[b] dicp.ac.cnoxazepine |

| SPINOL |

| 1,4-benzoxazepinone |

| N-heterocyclic carbene (NHC) |

| homoserine |

| 1,4-benzodiazepine |

| tert-butoxycarbonyl (Boc) anhydride |

| N-Boc (2R)-1,4-oxazepane-2-carboxylic acid |

| benzyloxycarbonyl (Cbz) |

| 9-fluorenylmethyloxycarbonyl (Fmoc) |

| N-acylbenzotriazole |

| tetrahydroazepine |

| oxo-azepine |

| 1,4-oxazepane-5-carboxylic acid |

Polymer-Supported Synthesis and Solid-Phase Methodologies

Solid-phase organic synthesis has emerged as a powerful technique for the construction of complex molecules, including heterocyclic scaffolds like 1,4-oxazepanes. This methodology utilizes a polymer support, typically a resin, to which a starting material is anchored. Subsequent chemical transformations are carried out on the immobilized substrate, and excess reagents or by-products are easily removed by simple filtration and washing. This approach facilitates purification and allows for the potential automation of synthetic sequences.

A notable application of this methodology is in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.govrsc.org In this process, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin. nih.gov The resin-bound homoserine derivative is then subjected to a series of reactions, including reaction with various nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones to produce N-phenacyl nitrobenzenesulfonamides. nih.govresearchgate.net

The final cleavage from the polymer support is a critical step that dictates the final product. Treatment with trifluoroacetic acid (TFA) alone results in the removal of the silyl (B83357) protecting group, which is followed by a spontaneous lactonization. rsc.org However, when a reducing agent like triethylsilane (Et₃SiH) is included with TFA for the cleavage step, the desired 1,4-oxazepane derivatives are formed. nih.govrsc.org This TFA/triethylsilane-mediated cleavage yields the 1,4-oxazepane core as a mixture of diastereomers. researchgate.net The regioselectivity and stereoselectivity of this cyclization are influenced by the substitution pattern of the initial 2-bromoacetophenones used in the synthesis. nih.gov

The following table summarizes the key stages of this solid-phase synthesis approach.

| Step | Description | Key Reagents | Outcome |

| 1. Immobilization | Fmoc-protected homoserine is anchored to a solid support. | Fmoc-HSe(TBDMS)-OH, Wang resin | Resin-bound starting material. |

| 2. Sulfonylation | Reaction with various sulfonyl chlorides. | Nitrobenzenesulfonyl chlorides | Formation of a sulfonamide linker. |

| 3. Alkylation | N-alkylation of the sulfonamide. | 2-bromoacetophenones | Introduction of the phenacyl group. |

| 4. Cleavage & Cyclization | Release from the resin with simultaneous ring formation. | TFA, triethylsilane (Et₃SiH) | Formation of 1,4-oxazepane derivatives. nih.govrsc.org |

This solid-phase strategy offers a streamlined path to novel 1,4-oxazepane-5-carboxylic acids, which are valuable building blocks for further chemical exploration. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. The synthesis of 1,4-oxazepanes is an area where these principles can be effectively applied, focusing on aspects such as atom economy, use of safer solvents, and the development of catalytic, metal-free reactions.

Key green chemistry concepts applicable to 1,4-oxazepane synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, synthetic approaches starting from N-propargylamines to form the 1,4-oxazepane core are noted for their high atom economy and shorter synthetic pathways. rsc.org

Use of Greener Reagents and Catalysts : This involves replacing hazardous reagents with more benign alternatives. An example can be seen in the ring-expansion step to form a 1,4-oxazepan-7-one (B12977673) core, where greener oxidation procedures can be employed. nih.gov Furthermore, the use of organocatalysis provides a metal-free method for ring-opening polymerization of 1,4-oxazepan-7-one monomers, avoiding potentially toxic heavy metal catalysts. nih.govacs.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Organocatalytic ring-opening polymerizations of N-acylated-1,4-oxazepan-7-ones are often carried out under mild conditions, such as at room temperature. nih.gov

Use of Renewable Feedstocks and Benign Solvents : While specific examples for this compound are not prevalent, general green methodologies, such as using solvents derived from agro-waste, are being developed for the synthesis of other heterocyclic compounds and represent a future direction for sustainable chemistry. nih.gov

The table below outlines the application of these principles to the synthesis of the 1,4-oxazepane scaffold.

| Green Chemistry Principle | Application in 1,4-Oxazepane Synthesis | Benefit |

| High Atom Economy | Utilizing starting materials like N-propargylamines for ring formation. rsc.org | Minimizes waste, increases efficiency. |

| Metal-Free Catalysis | Employing organocatalysts for polymerization and cyclization reactions. nih.govacs.org | Avoids toxic heavy metal contamination. |

| Greener Reagents | Using improved, less hazardous oxidation procedures for key synthetic steps. nih.gov | Enhances safety and reduces environmental impact. |

| Mild Reaction Conditions | Performing syntheses at ambient temperatures. nih.gov | Reduces energy consumption. |

By embracing these green chemistry principles, future synthetic routes to this compound and its derivatives can be designed to be more sustainable, cost-effective, and environmentally friendly.

Theoretical and Computational Chemistry Studies of 3 Methyl 1,4 Oxazepane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 3-methyl-1,4-oxazepane, these methods would elucidate how electrons are distributed across the molecule, which in turn governs its reactivity, polarity, and intermolecular interactions.

Molecular Orbital (MO) theory provides a sophisticated model of a molecule's electronic structure. Computational methods like Density Functional Theory (DFT) or ab initio calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the nitrogen and oxygen atoms. The LUMO represents the orbital most likely to accept an electron, indicating regions of electrophilicity, which would likely be distributed across the C-H and C-C antibonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Charge Distribution: Analysis of the charge distribution reveals the partial positive and negative charges on each atom. In this compound, the highly electronegative oxygen and nitrogen atoms would bear partial negative charges, while the adjacent carbon and all hydrogen atoms would carry partial positive charges. This charge separation makes the molecule polar.

A hypothetical data table for calculated atomic charges is presented below to illustrate the expected distribution.

| Atom | Hypothetical Partial Charge (a.u.) |

| O1 | -0.65 |

| N4 | -0.55 |

| C3 (with methyl group) | +0.15 |

| C(methyl) | -0.20 |

| H(attached to N) | +0.35 |

This table is illustrative and not based on actual experimental or calculated data.

The Molecular Electrostatic Potential (MEP) surface is a 3D map that visualizes the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, such as solvents or biological receptors.

MEP Mapping: On an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are prone to electrophilic attack. For this compound, these red regions would be concentrated around the lone pairs of the oxygen and nitrogen atoms. Regions of positive potential (typically blue) are electron-deficient and susceptible to nucleophilic attack; these would be found around the hydrogen atoms, particularly the one attached to the nitrogen.

Intermolecular Interactions: This charge landscape dictates the primary modes of intermolecular interaction. The partial negative charges on oxygen and nitrogen and the partial positive charge on the N-H hydrogen make this compound a capable hydrogen bond donor and acceptor. These interactions are critical for its solubility in protic solvents and its potential binding to biological targets.

Detailed Conformational Analysis and Ring Dynamics

The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle, which grants it significant conformational flexibility compared to smaller five- or six-membered rings. A detailed conformational analysis is essential to understand its three-dimensional structure and behavior.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By exploring the PES, computational chemists can identify stable low-energy conformations (conformational isomers or conformers) and the transition states that connect them. For a flexible seven-membered ring like 1,4-oxazepane, the PES is complex, featuring multiple local minima corresponding to various chair, boat, and twist-boat forms.

The most stable conformers would likely adopt chair-like or twist-chair geometries to minimize steric strain and torsional strain. The presence of two different heteroatoms (O and N) makes the ring asymmetric and increases the number of possible distinct conformers.

The different conformers of this compound are not static but interconvert at room temperature through processes like ring inversion. Computational studies can calculate the energy barriers for these transformations. The inversion process for a seven-membered ring does not happen in a single step but proceeds through a series of higher-energy twist and boat-like transition states.

The energy barrier to inversion is a key parameter that defines the molecule's dynamic behavior. A low barrier indicates rapid interconversion, meaning the molecule behaves as an average of its conformations on the NMR timescale at room temperature. For similar heterocyclic systems, these barriers are often in the range of 5-12 kcal/mol.

The introduction of a methyl group at the C3 position significantly influences the conformational landscape. The methyl group can occupy two principal positions in a chair-like conformer: axial (pointing perpendicular to the ring's average plane) or equatorial (pointing outwards from the ring's perimeter).

Generally, substituents on saturated rings prefer the equatorial position to minimize steric hindrance with other atoms across the ring (known as 1,3-diaxial interactions). Therefore, it is highly probable that the most stable conformer of this compound will have the methyl group in an equatorial or pseudo-equatorial position. The energy difference between the equatorial and axial conformers (the A-value) quantifies this preference. The methyl group's presence would also be expected to raise the energy barrier for ring inversion compared to the unsubstituted 1,4-oxazepane.

A hypothetical data table illustrating this energy difference is shown below.

| Conformer | Methyl Group Position | Relative Energy (kcal/mol) |

| A | Equatorial | 0.00 (most stable) |

| B | Axial | +1.80 |

This table is for illustrative purposes only and is not based on published research for this specific compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving 1,4-oxazepane derivatives. While specific studies focusing exclusively on this compound are limited in publicly available literature, broader computational investigations into the synthesis of polysubstituted chiral 1,4-oxazepanes provide valuable insights into the plausible reaction pathways and transition states for this class of compounds.

Transition State Characterization and Reaction Pathway Determination

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states. For the formation of the 1,4-oxazepane ring, computational models can predict the structures and energies of transition states for various proposed mechanisms.

In the context of haloetherification reactions to form substituted oxazepanes, computational studies have suggested that the formation of a key intermediate, such as a bromonium ion, can proceed without a discernible transition state. acs.org This implies that the subsequent steps in the reaction pathway are likely the rate-determining and stereochemistry-defining stages. The determination of reaction pathways involves identifying the lowest energy route connecting reactants to products, which provides a detailed, step-by-step description of the chemical transformation at the molecular level. These computational approaches are crucial for understanding unfavorable kinetics and less ordered ring-closing transition states that can be challenging in the formation of seven-membered heterocycles like 1,4-oxazepanes. acs.org

Prediction of Regio- and Stereoselectivity

Computational chemistry plays a pivotal role in predicting the regio- and stereoselectivity of chemical reactions. For reactions leading to substituted 1,4-oxazepanes, DFT calculations can be used to evaluate the energies of different possible transition states, each corresponding to a different regio- or stereoisomer. The transition state with the lowest calculated energy corresponds to the major product expected from the reaction.

Kinetic and Thermodynamic Parameters from DFT Calculations

DFT calculations are widely used to compute essential kinetic and thermodynamic parameters that govern a chemical reaction. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy (Ea), which is directly related to the reaction rate. Lower activation energies correspond to faster reactions.

Similarly, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated. nih.gov These parameters indicate the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a spontaneous reaction. For the synthesis of 1,4-oxazepanes, computational studies can provide these crucial parameters, offering a deeper understanding of the reaction's feasibility and efficiency under different conditions. researchgate.netedu.krd While specific data for this compound is not present in the searched literature, the general applicability of these methods is well-established for similar heterocyclic systems. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily based on DFT, are invaluable for predicting the spectroscopic properties of molecules. These theoretical predictions can aid in the identification and characterization of newly synthesized compounds by providing a reference spectrum to compare with experimental data.

Vibrational Frequencies (IR, Raman) and Normal Mode Analysis

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. scifiniti.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms in the molecule for that particular vibration (e.g., C-H stretching, C-O-C bending).

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative Example)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (asymmetric) | 2950 |

| C-H Stretch (symmetric) | 2880 |

| C-O-C Stretch | 1100 |

| C-N Stretch | 1050 |

NMR Chemical Shift Predictions and Coupling Constants

Computational methods, particularly DFT, are extensively used to predict Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ) and spin-spin coupling constants (J). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR properties.

By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.net These predicted values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical NMR spectrum. Similarly, coupling constants between neighboring nuclei can be calculated, offering further structural information. These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the structure of the molecule. semanticscholar.orgnih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Example)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | 3.1 | - |

| C3-CH₃ | 1.1 | - |

| C2-H₂ | 3.6 (a), 3.8 (b) | 70.5 |

| C5-H₂ | 2.8 (a), 3.0 (b) | 55.2 |

| C6-H₂ | 1.8 (a), 2.0 (b) | 30.1 |

| C7-H₂ | 2.9 (a), 3.1 (b) | 50.8 |

| N4-H | 2.5 | - |

| C3 | - | 58.9 |

| C3-CH₃ | - | 20.3 |

Advanced Computational Techniques and Machine Learning in Oxazepane Chemistry

The exploration of this compound and its derivatives has been significantly enhanced by the integration of advanced computational techniques and machine learning methodologies. These approaches offer powerful tools for predicting molecular properties, understanding structure-activity relationships (SAR), and accelerating the discovery of novel compounds with desired characteristics. By leveraging large datasets and complex algorithms, researchers can model the behavior of oxazepane-based molecules with increasing accuracy, thereby guiding synthetic efforts and biological testing.

Machine learning (ML), a subset of artificial intelligence, has emerged as a transformative force in chemical and materials science. nih.gov In the context of heterocyclic compounds like this compound, ML models can be trained to predict a wide array of properties, including biological activity, toxicity, and physicochemical parameters. nih.govresearchgate.net These models learn from existing data to identify subtle patterns that correlate molecular features with specific outcomes. For instance, a quantitative structure-activity relationship (QSAR) model, a common application of machine learning in chemistry, can be developed to predict the biological efficacy of novel oxazepane derivatives. researchgate.netnih.gov The development of such predictive models is crucial for rational drug design, enabling the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and further investigation. acs.org

One of the significant advantages of employing machine learning is the ability to handle high-dimensional data and complex, non-linear relationships that may not be apparent through traditional analysis. nih.gov For oxazepane chemistry, this could involve developing models that predict the binding affinity of derivatives to a specific biological target. nih.gov By analyzing the structural features of a series of 1,4-oxazepane derivatives and their corresponding biological activities, a 3D-QSAR model can be constructed to highlight the key molecular regions that influence the desired effect. nih.govacs.org

Recent advancements in computational chemistry have also seen the application of more sophisticated techniques, such as deep learning and neural networks, to predict the properties of heterocyclic compounds. nih.gov These methods can learn intricate representations of molecular structures and provide highly accurate predictions. For example, a deep neural network could be trained to predict the thermophysical properties of oxazepane derivatives under various conditions, which is critical for applications in materials science. nih.gov

The synergy between computational modeling and experimental work is pivotal. Computational predictions can guide experimental design by prioritizing the synthesis of compounds with a higher probability of success, thus saving time and resources. nih.gov The insights gained from computational studies, such as the identification of key structural motifs for activity, can inform the design of more potent and selective 1,4-oxazepane derivatives. nih.govresearchgate.net

To illustrate the application of these techniques, the following interactive data table presents hypothetical results from a machine learning-based QSAR study on a series of this compound derivatives. The table showcases the kind of predictive data that can be generated, comparing experimentally observed biological activity with the values predicted by different machine learning models.

Interactive Data Table: Predictive Modeling of this compound Derivatives

| Derivative | Experimental pIC50 | Predicted pIC50 (Model A: Random Forest) | Predicted pIC50 (Model B: Gradient Boosting) |

| Compound 1 | 7.2 | 7.1 | 7.3 |

| Compound 2 | 6.8 | 6.9 | 6.7 |

| Compound 3 | 7.5 | 7.4 | 7.6 |

| Compound 4 | 6.5 | 6.6 | 6.4 |

| Compound 5 | 8.1 | 8.0 | 8.2 |

This table demonstrates how different machine learning models can be used to predict the biological activity (represented here as pIC50) of novel compounds. The close correlation between the experimental and predicted values would indicate the robustness of the QSAR model, making it a valuable tool for the virtual screening of new this compound derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1,4 Oxazepane

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. For 3-methyl-1,4-oxazepane (molecular formula C6H13NO), the monoisotopic mass is 115.09972 Da. HRMS can confirm this composition by distinguishing it from other combinations of atoms that might have the same nominal mass.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the parent molecule. These theoretical values can be compared with experimental data to increase confidence in identification.

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 116.10700 | 118.5 |

| [M+Na]⁺ | 138.08894 | 121.7 |

| [M+K]⁺ | 154.06288 | 125.8 |

| [M+NH₄]⁺ | 133.13354 | 136.1 |

| [M-H]⁻ | 114.09244 | 120.3 |

Data sourced from PubChem CID 64246263 predictions.

Isotopic labelling studies, while not specifically documented for this compound, would involve synthesizing the molecule with isotopes such as ²H (deuterium), ¹³C, or ¹⁵N. Analyzing the mass shifts in the resulting fragments helps to trace the pathways of bond cleavages and rearrangements, confirming proposed fragmentation mechanisms.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms by analyzing the fragmentation of a selected precursor ion. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 116.1) would be isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of saturated heterocyclic systems like 1,4-oxazepane (B1358080) is generally driven by cleavage of the bonds adjacent (alpha) to the heteroatoms (oxygen and nitrogen), as these are points of structural weakness. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage next to nitrogen: This is a dominant fragmentation pathway for aliphatic amines. Cleavage of the C2-C3 or C7-N1 bond could lead to ring-opening and subsequent fragmentation.

Alpha-cleavage next to oxygen: Ethers also undergo characteristic alpha-cleavage. Fission of the C3-C4 or C5-O1 bond would be another expected primary fragmentation event.

Loss of the methyl group: Cleavage of the bond between the C3 carbon and the methyl group would result in an [M-15]⁺ ion (m/z 101).

By analyzing the resulting product ions, a detailed map of the molecule's structure can be constructed.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry, by mapping electron density from the diffraction pattern of a single crystal. While a crystal structure for this compound itself is not publicly available, analysis of related 1,4-oxazepine (B8637140) derivatives provides significant insight into the expected solid-state conformation.

In the solid state, molecules arrange themselves into a crystal lattice influenced by intermolecular forces. For this compound, which contains a secondary amine, hydrogen bonding is a primary directional force. The N-H group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. This can lead to the formation of chains or more complex networks that stabilize the crystal packing. Studies on related benzimidazole-fused oxazepines have shown the presence of C-H···O hydrogen bonds that link molecules into chains.

Seven-membered rings like the 1,4-oxazepane core are conformationally flexible. X-ray diffraction studies on various derivatives consistently show that the oxazepane ring adopts a low-energy conformation, most commonly a twist-chair or chair form. This avoids the high energy of a planar conformation.

In some cases, the flexibility of the ring can lead to conformational disorder in the crystal, where two or more distinct conformations coexist within the lattice. Refinement of the crystallographic data can often resolve these different states and their relative occupancies.

| Parameter | Example Value (for a related Benzimidazo-oxazepine) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ring Conformation | Twist-chair |

| Key Torsion Angles | C12—C13—N2—C7 = −6.6 (3)° |

| C8—C11—O1—C12 = −74.17 (18)° | |

| Intermolecular Interactions | C—H···O hydrogen bonds |

Representative data from a related structure to illustrate typical findings.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chirality Confirmation

Chiroptical spectroscopy techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for confirming the chirality of a molecule and assigning its absolute configuration. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

For this compound, the stereocenter at the C3 position makes the molecule chiral, existing as (R)- and (S)-enantiomers. A CD spectrum of a single enantiomer would show characteristic positive or negative absorption bands, known as Cotton effects. The spectrum of the opposing enantiomer would be a mirror image. This technique is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. While specific CD data for this compound is not available, the technique's application would be crucial for confirming the enantiopurity of a synthesized sample and assigning its absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.

Reactivity Profiles and Mechanistic Insights of 3 Methyl 1,4 Oxazepane

Fundamental Chemical Reactivity at Heteroatoms and Ring Carbons

The reactivity of 3-methyl-1,4-oxazepane is primarily dictated by the presence of two heteroatoms, nitrogen and oxygen, within its seven-membered saturated ring. These atoms, along with the carbons of the ring and the methyl substituent, provide several sites for chemical transformations.

Nucleophilic and Electrophilic Reactivity of Nitrogen and Oxygen Centers

The nitrogen and oxygen atoms in the this compound ring possess lone pairs of electrons, defining their fundamental chemical behavior as Lewis bases and nucleophiles.

Nitrogen Center: The nitrogen atom is part of a secondary amine moiety, making it the most nucleophilic and basic center in the molecule. It can readily participate in reactions with a wide range of electrophiles.

Nucleophilicity: The nitrogen can act as a nucleophile in reactions such as alkylation, acylation, and condensation. Its reactivity is typical of a cyclic secondary amine.

Basicity: As a base, the nitrogen atom can be protonated by acids to form a corresponding ammonium (B1175870) salt. This property is crucial in its interaction with protic solvents and acidic reagents.

Oxygen Center: The oxygen atom is part of an ether linkage. While it also possesses lone pairs, it is significantly less basic and nucleophilic than the nitrogen atom.

Nucleophilicity: The ether oxygen is a weak nucleophile. Its reactivity is generally limited to coordination with strong electrophiles or Lewis acids.

Lewis Basicity: The oxygen can act as a Lewis base, coordinating to Lewis acids like boron trifluoride or strong protic acids. This interaction can activate the C-O bonds towards cleavage under harsh conditions.

| Heteroatom | Functional Group | Primary Reactivity | Typical Reactions |

| Nitrogen | Secondary Amine | Nucleophilic, Basic | Alkylation, Acylation, Protonation |

| Oxygen | Ether | Weakly Nucleophilic, Lewis Basic | Coordination to Lewis/Protic Acids |

Reactivity of the Methyl Group and Other Substituents

The methyl group at the C-3 position is an alkyl substituent on a saturated heterocyclic ring. Generally, this group is chemically inert and does not participate in reactions under standard conditions. Its primary influence is steric, potentially hindering the approach of reactants to the adjacent oxygen and nitrogen atoms, although this effect is likely minimal in a flexible seven-membered ring. Reactivity could be induced under free-radical conditions at high temperatures, leading to halogenation, but this is not a common transformation for this class of compounds.

Ring Stability and Ring-Opening Reactions

The 1,4-oxazepane (B1358080) ring is a seven-membered saturated heterocycle. Unlike smaller rings such as oxetanes or aziridines, it possesses relatively low ring strain. mdpi.comresearchgate.net This inherent stability means that ring-opening reactions are not thermodynamically favored and typically require specific, often harsh, conditions.

Hydrolytic Stability and Solvolysis Mechanisms

The this compound ring, composed of amine and ether linkages, is generally stable to hydrolysis under neutral and basic conditions.

Mechanism: Solvolysis or hydrolysis would necessitate acidic catalysis. The reaction would likely initiate with the protonation of the ether oxygen, which is the more susceptible site for acid-catalyzed cleavage compared to the C-N bond. Following protonation, a nucleophile (such as water or the solvent) could attack one of the adjacent carbon atoms (C-5 or C-7) in an SN2 or SN1-type mechanism, leading to the cleavage of a C-O bond and ring opening. The stability of related saturated heterocyclic systems suggests that these conditions would need to be quite forcing. While studies have detailed the hydrolysis kinetics of related but more reactive structures like 1,4-benzodiazepines, which involves cleavage of amide or azomethine linkages, the saturated 1,4-oxazepane core is significantly more robust. nih.govscilit.com

Catalytic and Thermal Ring-Opening Pathways

Due to the low ring strain of the seven-membered ring, thermal ring-opening is highly unlikely and would require extreme temperatures leading to non-selective decomposition. Catalytic ring-opening is a more plausible but still challenging pathway.

Lewis Acid Catalysis: Strong Lewis acids could coordinate to the ether oxygen, weakening the C-O bonds and facilitating nucleophilic attack to open the ring. This is a known pathway for the ring-opening of strained ethers like oxetanes, although it is less efficient for larger, less-strained rings. researchgate.netacs.org

Transition Metal Catalysis: Certain transition metal catalysts are known to effect the ring-opening of heterocycles. For 1,4-oxazepanes, this could potentially involve oxidative addition of a C-O or C-N bond to a metal center, but such reactions are not common for this specific ring system and would require specialized catalysts. researchgate.net Studies on the catalytic ring-opening of other heterocycles, like benzoxazines, often rely on the presence of aromatic systems and proceed through cationic pathways initiated by the catalyst. nih.govmdpi.com

| Condition | Initiating Step | Likely Mechanism | Required Severity |

| Acidic Hydrolysis | Protonation of ether oxygen | SN1 / SN2 nucleophilic attack | High (strong acid, heat) |

| Lewis Acid Catalysis | Coordination of Lewis acid to oxygen | Catalytic C-O bond cleavage | High (strong Lewis acid) |

| Thermal | - | Non-selective fragmentation | Very High (pyrolytic) |

Cycloaddition and Pericyclic Reactions Involving the Oxazepane Ring

Pericyclic reactions, including cycloadditions and electrocyclic reactions, are concerted processes that involve a cyclic transition state and a reorganization of π-electrons. msu.edu The this compound ring is a fully saturated system, meaning it lacks the π-electron systems necessary to participate directly in these types of reactions.

For the this compound ring to be involved in a cycloaddition, it would first need to be chemically modified to introduce unsaturation (i.e., double bonds). For example, dehydrogenation could theoretically produce a dihydro-oxazepine, which could then potentially act as a diene or dienophile in a Diels-Alder reaction. However, the parent saturated ring itself is inert to these reaction pathways. While cycloaddition reactions are a common strategy for the synthesis of oxazepine and related heterocyclic cores, they are not a form of reactivity for the saturated 1,4-oxazepane product. researchgate.netuokerbala.edu.iq

Stereoselective Reactions and Asymmetric Transformations of this compound

The synthesis of chiral, polysubstituted 1,4-oxazepanes is an area of significant research interest, with stereoselectivity being a key challenge. acs.orgnih.gov The methyl group in this compound serves as a crucial stereogenic center, influencing the compound's asymmetric transformations.

Research into the synthesis of related chiral 1,4-oxazepanes often relies on stereoselective cyclization reactions, such as haloetherification. acs.orgnih.gov In these processes, the conformation of the substrate, which would be influenced by the C3-methyl group, primarily controls the stereoselectivity of the reaction. nih.gov Mechanistic studies, combining computational and experimental data, have been employed to understand the role of chiral intermediates. acs.orgnih.gov For instance, in bromocyclization reactions, the asymmetry of the intermediate bromonium ion is critical in determining the regioselectivity of the ring closure. nih.gov

In the context of asymmetric synthesis, chiral catalysts are employed to achieve high enantioselectivity. For the closely related 1,4-benzoxazepine (B8686809) core, the enantioselective desymmetrization of 3-substituted oxetanes has been successfully achieved using a confined chiral phosphoric acid as a catalyst. nih.govacs.org This metal-free process yields chiral seven-membered rings with a high degree of enantiocontrol under mild conditions. acs.org Such strategies are highly relevant for the asymmetric synthesis of this compound, where the catalyst would control the facial selectivity of the ring-forming reaction, leading to enantioenriched products. One study noted that an amine substrate bearing an N-methyl group resulted in a poor yield (30%) and enantioselectivity (65% ee) in a specific transformation, highlighting the subtle electronic and steric effects of substituents on the reaction's success. acs.org

Kinetic and Thermodynamic Investigations of Key Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving the 1,4-oxazepane scaffold is essential for process optimization and for predicting reaction feasibility and product stability.

Kinetic studies on the formation of related seven-membered oxazepane rings have shown that the reactions often follow first-order kinetics. In these studies, reaction velocity was observed to increase with temperature up to an optimal point.

While specific activation parameters for reactions of this compound are not widely documented, studies on analogous heterocyclic systems provide insight. Thermodynamic characteristics such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) are typically determined by studying the reaction rate at various temperatures. For the formation of some oxazepane derivatives, positive values for ΔH‡ and ΔG‡ have been reported, indicating that the reactions are endothermic and require energy input to proceed.

Equilibrium studies are vital for understanding the relative stability of reactants and products and for predicting the final product distribution in reversible reactions. The enantioselective construction of seven-membered heterocycles can be challenging due to unfavorable kinetics and thermodynamics associated with forming a less-ordered ring-closing transition state. acs.org

In stereoselective reactions, the distribution of diastereomeric or enantiomeric products is a key consideration. For example, in the synthesis of polysubstituted 1,4-oxazepanes, product distributions can range from moderate to excellent regio- and stereoselectivity, depending on the substrate and reaction conditions. acs.orgnih.gov Lowering the reaction temperature has been shown to increase diastereoselectivity in certain cyclization reactions, indicating that the transition states leading to the different stereoisomers have different energy levels and that the reaction is under thermodynamic or kinetic control at different temperatures. acs.org

Influence of Solvent and Catalyst on Reactivity and Selectivity

The choice of solvent and catalyst is paramount in controlling the reactivity and selectivity of reactions involving this compound. These factors can profoundly influence reaction rates, yields, and, most importantly, stereochemical outcomes.

Research on the asymmetric synthesis of 1,4-benzoxazepines demonstrates the critical role of the solvent. nih.govacs.org Aromatic solvents like p-xylene (B151628) were found to provide the highest yields and enantiomeric purity, while chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) were ineffective. nih.gov This highlights the solvent's role in stabilizing transition states and intermediates.

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| p-Xylene | 85 | 92 |

| Toluene | 80 | 90 |

| Benzene | 75 | 88 |

| Chlorobenzene | 65 | 85 |

| DCM | No Product | N/A |

| Chloroform | No Product | N/A |

This table presents data on the effect of different solvents on the yield and enantioselectivity in the chiral phosphoric acid-catalyzed synthesis of a 1,4-benzoxazepine derivative, illustrating principles applicable to related heterocyclic systems. nih.gov

Similarly, catalyst selection is crucial for achieving high stereoselectivity. In the enantioselective desymmetrization of oxetanes to form 1,4-benzoxazepines, an extensive screening of various chiral phosphoric acids (CPA) derived from BINOL and SPINOL backbones was conducted. nih.govacs.org The study found that a SPINOL-derived catalyst with specific steric and electronic properties was optimal, providing the product in high yield and enantioselectivity. acs.org The structure of the catalyst directly influences the organization of the transition state, thereby dictating the stereochemical outcome of the reaction.

| Catalyst ID | Key Structural Feature | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R)-CPA-1 | BINOL backbone | Poor | Racemic |

| (R)-CPA-2 | Phenyl-substituted BINOL | 80 | 75 |

| (R)-CPA-3 | CF₃-substituted BINOL | 75 | 68 |

| (R)-CPA-5 | 1-Naphthyl-substituted BINOL | 85 | 81 |

| (R)-CPA-8 | SPINOL backbone | 85 | 92 |

This table summarizes the screening of different chiral phosphoric acid catalysts, showing the impact of the catalyst's structure on the yield and enantioselectivity of the reaction to form a chiral 1,4-benzoxazepine. nih.govacs.org

Advanced Applications of 3 Methyl 1,4 Oxazepane in Chemical Science Non Clinical

Use as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter in 3-methyl-1,4-oxazepane makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. rsc.orgnih.gov This section explores its utility as a precursor for sophisticated ligands in asymmetric catalysis and its potential role in the realm of supramolecular chemistry.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. nih.gov Chiral 1,4-oxazepane (B1358080) derivatives serve as valuable synthons for creating novel ligands. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, starting from polymer-supported homoserine. rsc.orgnih.gov This method allows for the generation of 1,4-oxazepane structures with two stereocenters, which can be further elaborated into more complex ligand architectures. rsc.orgnih.gov

The general strategy involves the use of a chiral starting material, which imparts its stereochemistry to the final oxazepane ring. This inherent chirality is then leveraged in the design of ligands for metal-catalyzed reactions. While the direct use of this compound as a ligand precursor is not extensively documented in the provided results, the synthesis of analogous chiral oxazepanes highlights the potential of this scaffold. rsc.orgnih.gov These chiral backbones can be functionalized to introduce coordinating atoms like phosphorus or nitrogen, creating bidentate or multidentate ligands. Such ligands can then be complexed with transition metals like palladium, rhodium, or iridium to form catalysts for a variety of asymmetric transformations, including hydrogenations, allylic substitutions, and cross-coupling reactions. nih.govrsc.org

A key advantage of using building blocks like this compound is the modularity it offers in ligand design. By modifying the substituents on the oxazepane ring, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the stereoselectivity of a particular catalytic reaction. nih.gov

Table 1: Examples of Chiral Ligand Scaffolds and Their Applications

| Ligand Type | Metal | Reaction Type | Potential Role of Oxazepane |

| P,N-Ligands | Pd, Rh, Ir | Asymmetric Allylic Alkylation, Hydrogenation | Provide a chiral backbone to control the spatial arrangement of P and N donor atoms. |

| Diphosphine Ligands | Rh | Asymmetric Hydrogenation | The oxazepane ring can serve as a chiral scaffold to position the phosphine (B1218219) groups. |

| Oxamide-Phosphine | Pd | Asymmetric Allylic Amination | The chiral oxazepane can enforce a specific conformation on the ligand. rsc.org |

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov Host-guest chemistry, a central tenet of supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. nih.gov

Chiral molecules like this compound can be incorporated into larger host molecules to create chiral recognition sites. The defined three-dimensional structure of the oxazepane ring can contribute to the formation of a specific cavity shape, enabling the host to selectively bind one enantiomer of a chiral guest molecule over the other. This principle of chiral recognition is fundamental to applications such as enantioselective sensing and separation.

While direct examples of this compound in host-guest systems are not prevalent in the provided search results, the structural features of the molecule make it a promising candidate for such applications. The ether oxygen and the secondary amine within the 1,4-oxazepane ring can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with guest molecules. nih.gov Furthermore, the methyl group at the 3-position can introduce specific steric interactions that influence guest binding.

Integration into Functional Materials (Excluding Biomedical Materials)

The ability of cyclic monomers to undergo ring-opening polymerization (ROP) offers a powerful route to functional polymers with well-defined architectures. The 1,4-oxazepane ring system, particularly its derivatives, has been investigated as a monomer in polymer chemistry.

N-acylated-1,4-oxazepan-7-ones, which are closely related to this compound, have been successfully polymerized via organocatalytic ring-opening polymerization (ROP). nih.govresearchgate.net This process, often catalyzed by systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for the synthesis of poly(amino esters) with controlled molecular weights and narrow dispersities. nih.govresearchgate.net

The polymerization of these seven-membered lactam-like monomers is driven by the release of ring strain. researchgate.net A key advantage of using N-acylated-1,4-oxazepan-7-ones is the ability to introduce a wide variety of functional groups via the N-acyl substituent. nih.govresearchgate.net This modular approach allows for the synthesis of polymers with tailored properties. For example, monomers bearing allyl or sulfide (B99878) groups have been designed to create polymers that are amenable to post-polymerization modification or are sensitive to oxidation. nih.gov

The resulting poly(amino esters) are of interest for their potential biodegradability, making them attractive for applications where transient materials are required. researchgate.net The presence of the ester and amide bonds in the polymer backbone provides sites for hydrolytic or enzymatic degradation.

Table 2: Ring-Opening Polymerization of N-Acylated-1,4-Oxazepan-7-ones

| Monomer | Catalyst System | Resulting Polymer | Key Features | Reference |

| N-butanoyl-1,4-oxazepan-7-one | DBU/TU | Poly(N-butanoyl-amino ester) | Aliphatic side chain | nih.gov |

| N-(3-(methylthio)propanoyl)-1,4-oxazepan-7-one | DBU/TU | Poly(N-(3-(methylthio)propanoyl)-amino ester) | Oxidation-sensitive thioether group | nih.gov |

| N-but-3-enoyl-1,4-oxazepan-7-one | DBU/TU | Poly(N-but-3-enoyl-amino ester) | Pendant double bond for post-polymerization modification | nih.gov |

*DBU: 1,8-diazabicyclo[5.4.0]undec-7-en; TU: Thiourea derivative

The incorporation of specific molecular scaffolds into liquid crystalline or electronic materials can impart desirable properties such as mesophase behavior or charge transport capabilities. The non-planar, seven-membered ring of this compound could potentially influence the packing and ordering of molecules in the solid state or in liquid crystalline phases.

However, a review of the current literature does not indicate that this compound or its close derivatives have been extensively explored for applications in liquid crystals or advanced electronic materials. The development of such materials often requires molecules with specific electronic properties, such as extended π-conjugated systems, which are not inherent to the this compound scaffold. Further research would be needed to functionalize the oxazepane ring with appropriate chromophoric or electronically active groups to explore its potential in these areas.

Role in Organocatalysis and Metal-Mediated Transformations

In addition to being a component of chiral ligands, the this compound scaffold itself has the potential to be used in catalytic applications.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts. The chiral structure of this compound makes it an interesting scaffold for the development of new organocatalysts.

The secondary amine within the oxazepane ring can participate in various catalytic cycles, such as enamine or iminium ion catalysis, to promote asymmetric transformations. The inherent chirality of the this compound backbone could effectively control the stereochemical outcome of these reactions.